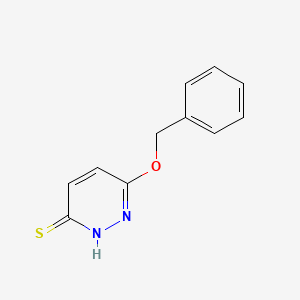

3-Benzyloxy-6-mercapto-pyridazine

Description

Properties

Molecular Formula |

C11H10N2OS |

|---|---|

Molecular Weight |

218.28 g/mol |

IUPAC Name |

3-phenylmethoxy-1H-pyridazine-6-thione |

InChI |

InChI=1S/C11H10N2OS/c15-11-7-6-10(12-13-11)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,15) |

InChI Key |

GRKMDMKTAFRGLA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NNC(=S)C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

3-Benzyloxy-6-mercapto-pyridazine: A Technical Guide to Structure and Utility

[1]

Executive Summary

3-Benzyloxy-6-mercapto-pyridazine (also referred to as 6-(benzyloxy)pyridazine-3-thiol or 6-(benzyloxy)pyridazine-3(2H)-thione) is a critical heterocyclic intermediate in medicinal chemistry. It serves as a versatile scaffold for the development of kinase inhibitors, antiviral agents, and neuroprotective drugs. This guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, focusing on the practical aspects of handling this tautomeric system.

Chemical Identity and Structure

The compound features a pyridazine ring substituted with a benzyloxy group at position 3 and a mercapto group at position 6. A defining characteristic of this molecule is its thiol-thione tautomerism , which dictates its reactivity and spectroscopic signature.

Tautomeric Equilibrium

In the solid state and in polar solvents, the compound predominantly exists as the thione tautomer (6-(benzyloxy)pyridazine-3(2H)-thione). This preference is driven by the stabilization energy of the amide-like thioamide resonance in the nitrogen heterocycle.

-

Thiol Form: Favored in gas phase or non-polar environments; responsible for S-alkylation reactions.

-

Thione Form: Favored in solution (DMSO, MeOH) and solid state; responsible for N-alkylation side reactions if conditions are not controlled.

Physicochemical Properties

| Property | Description |

| Molecular Formula | C₁₁H₁₀N₂OS |

| Molecular Weight | 218.27 g/mol |

| Appearance | Pale yellow to yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Poorly soluble in Water |

| Acidity (pKa) | ~6.5 - 7.5 (Thiol proton) |

| Stability | Sensitive to oxidation (forms disulfides upon air exposure) |

Synthetic Protocols

The synthesis of 3-benzyloxy-6-mercapto-pyridazine is typically achieved via nucleophilic aromatic substitution (

Reaction Scheme Visualization

The following diagram outlines the two-step synthesis pathway, highlighting the intermediate formation.

Figure 1: Synthetic route from 3,6-dichloropyridazine via selective mono-alkoxylation followed by thiolation.

Detailed Experimental Methodology

Step 1: Synthesis of 3-Chloro-6-benzyloxypyridazine

This step requires careful control of stoichiometry to avoid bis-substitution.

-

Activation: In a dry 3-neck flask under nitrogen, suspend Sodium Hydride (NaH, 60% dispersion, 1.1 eq) in anhydrous THF.

-

Addition: Dropwise add Benzyl Alcohol (1.0 eq) at 0°C. Stir for 30 min until hydrogen evolution ceases.

-

Substitution: Cool the solution of 3,6-dichloropyridazine (1.2 eq) in THF to 0°C. Slowly transfer the alkoxide solution to the pyridazine solution.

-

Expert Insight: Adding the alkoxide to the excess dichloride prevents the formation of the 3,6-dibenzyl byproduct.

-

-

Workup: Quench with water, extract with EtOAc, and recrystallize from hexane/EtOAc to yield a white solid.

Step 2: Thiolation via Isothiouronium Salt

Direct reaction with NaSH is possible but often yields disulfides. The thiourea method is more controlled.

-

Reflux: Dissolve 3-chloro-6-benzyloxypyridazine (1.0 eq) and Thiourea (1.2 eq) in absolute Ethanol. Heat to reflux for 3-6 hours.

-

Hydrolysis: The intermediate isothiouronium chloride salt may precipitate. Add aqueous NaOH (2.5 eq) directly to the reaction mixture and reflux for an additional 1 hour.

-

Isolation: Cool to room temperature. Acidify carefully with dilute HCl to pH ~4-5. The product (thione form) will precipitate as a yellow solid.

-

Purification: Filter, wash with water, and dry.[1] Recrystallize from Ethanol if necessary.[1]

Reactivity and Applications

Chemical Reactivity Profile

The reactivity of 3-benzyloxy-6-mercapto-pyridazine is dominated by the nucleophilicity of the sulfur atom and the lability of the benzyl protecting group.

-

S-Alkylation: In the presence of mild bases (

), reaction with alkyl halides occurs exclusively at the sulfur atom, restoring the aromatic pyridazine character. -

Oxidation: Exposure to iodine or air in basic media leads to the formation of the disulfide dimer. This is reversible using reducing agents like DTT or

. -

Deprotection: The benzyl group can be removed via catalytic hydrogenation (

) or acid hydrolysis (HBr/AcOH) to yield 6-mercaptopyridazin-3-ol, a precursor for ion-channel modulators.

Tautomerism Logic

Understanding the tautomerism is vital for interpreting NMR data.

Figure 2: Equilibrium shifts toward the thione form in polar media, affecting proton NMR signals (NH vs SH).

Analytical Characterization

-

¹H NMR (DMSO-d₆):

- 13.5-14.0 ppm (br s, 1H, NH of thione). Note: If SH, this would be ~3-4 ppm and sharp.

- 7.3-7.5 ppm (m, 5H, Phenyl).

- 6.9-7.2 ppm (d, 2H, Pyridazine CH).

-

5.3 ppm (s, 2H, Benzyl

-

Mass Spectrometry (ESI):

calc. 219.05, found 219.1.

References

-

Synthesis of Pyridazines : Organic Chemistry Portal. "Synthesis of pyridazines." Available at: [Link]

-

Tautomerism of N-heterocycles : Journal of the Chemical Society. "Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione." Available at: [Link]

-

Thiourea Reaction Mechanism : Journal of Chemical and Pharmaceutical Research. "Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas." Available at: [Link]

-

Pyridazine Derivatives in Drug Discovery : European Journal of Medicinal Chemistry. "Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents." Available at: [Link]

3-(Benzyloxy)pyridazine-6-thiol CAS number and synonyms

The following technical guide details the chemical profile, synthesis, and application of 3-(Benzyloxy)pyridazine-6-thiol , a critical intermediate in the development of pyridazine-based pharmaceuticals.

Executive Summary

3-(Benzyloxy)pyridazine-6-thiol (and its tautomer 6-(benzyloxy)pyridazine-3(2H)-thione ) represents a versatile scaffold in medicinal chemistry. It serves as a key precursor for S-functionalized pyridazines, a structural motif increasingly prevalent in kinase inhibitors (e.g., c-Met, VEGFR) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

This guide provides a self-validating protocol for its synthesis from the commercially available 3-(benzyloxy)-6-chloropyridazine , elucidates its tautomeric behavior, and outlines its utility in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

While the thiol derivative itself is often generated in situ or used as a transient intermediate, its stable precursor and tautomeric forms are well-characterized.

Nomenclature and Identifiers

| Attribute | Detail |

| Target Compound | 3-(Benzyloxy)pyridazine-6-thiol |

| Primary Tautomer | 6-(Benzyloxy)pyridazine-3(2H)-thione |

| CAS Number (Precursor) | 91063-19-3 (for 3-(Benzyloxy)-6-chloropyridazine) |

| IUPAC Name | 6-(phenylmethoxy)-3-sulfanylpyridazine |

| Synonyms | 3-Mercapto-6-(benzyloxy)pyridazine; 6-(Benzyloxy)-3-pyridazinethiol |

| Molecular Formula | C₁₁H₁₀N₂OS |

| Molecular Weight | 218.27 g/mol |

Tautomeric Equilibrium

Pyridazine thiols exist in a dynamic equilibrium between the thiol (aromatic) and thione (amide-like) forms. In solution, the thione tautomer typically predominates due to the stability of the amide-like resonance, particularly in polar solvents.

Figure 1: Tautomeric equilibrium between the thiol and thione forms. The thione form is generally favored in the solid state and polar solutions.

Synthesis Protocol

Objective: Synthesize 3-(benzyloxy)pyridazine-6-thiol from 3-(benzyloxy)-6-chloropyridazine via nucleophilic aromatic substitution (

Mechanism: The reaction proceeds through a thiouronium intermediate, which is subsequently hydrolyzed to release the free thiol/thione.

Materials

-

Precursor: 3-(Benzyloxy)-6-chloropyridazine (CAS 91063-19-3) [1].

-

Reagent: Thiourea (CAS 62-56-6).

-

Solvent: Ethanol (absolute).

-

Base: Sodium hydroxide (NaOH), 10% aqueous solution.

-

Acid: Hydrochloric acid (HCl), 1M (for acidification).

Step-by-Step Methodology

-

Thiouronium Salt Formation:

-

Dissolve 1.0 eq of 3-(benzyloxy)-6-chloropyridazine in absolute ethanol (0.5 M concentration).

-

Add 1.2 eq of thiourea.

-

Reflux the mixture for 3–5 hours . Monitor by TLC (System: Hexane/EtOAc 1:1) for the disappearance of the starting chloride (

). -

Observation: A precipitate (the isothiouronium chloride salt) may form.

-

-

Hydrolysis:

-

Cool the reaction mixture to room temperature.

-

Add 2.5 eq of 10% NaOH solution directly to the reaction vessel.

-

Reflux for an additional 1 hour to hydrolyze the isothiouronium intermediate.

-

Checkpoint: The solution should turn clear or slightly yellow as the thiol/thione forms.

-

-

Isolation:

-

Cool the mixture to

in an ice bath. -

Acidify carefully with 1M HCl to pH

4–5. -

3-(Benzyloxy)pyridazine-6-thiol will precipitate as a solid (often yellow/off-white).

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Reaction Workflow Diagram

Figure 2: Synthetic workflow for the conversion of the chloropyridazine precursor to the target thiol.

Applications in Drug Discovery[4]

The 3-(benzyloxy)pyridazine-6-thiol scaffold is a versatile building block. The benzyl group acts as a robust protecting group for the oxygen, while the thiol moiety serves as a nucleophile for further diversification.

Functionalization Strategies

-

S-Alkylation (Thioether Formation):

-

Reaction with alkyl halides (R-X) in the presence of a mild base (

) yields 3-(benzyloxy)-6-(alkylthio)pyridazines . -

Relevance: This introduces hydrophobic or polar side chains to probe the S1/S2 pockets of kinase targets.

-

-

Desulfurization:

-

Raney Nickel reduction can remove the thiol group, yielding 3-(benzyloxy)pyridazine , effectively using the thiol as a directing group or transient handle.

-

-

Deprotection:

-

Hydrogenolysis (

) removes the benzyl group, revealing the 3-hydroxy-6-mercaptopyridazine (or pyridazine-3,6-dione) core, a classic heterocyclic mimetic of amide bonds.

-

Biological Context

Pyridazine derivatives are "privileged structures" in medicinal chemistry, often serving as bioisosteres for phenyl or pyridine rings to improve aqueous solubility and lower lipophilicity (LogP) [2].

-

Target Classes: Kinases (e.g., p38 MAP kinase), GPCRs, and phosphodiesterases (PDEs).

-

Mechanism: The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, interacting with key residues (e.g., the "hinge region" in kinases).

Handling and Stability

-

Storage: Store at

under an inert atmosphere (Nitrogen or Argon). Thiols are prone to oxidation to disulfides upon prolonged exposure to air. -

Safety:

-

Stench: Like most thiols, this compound may have a disagreeable odor. Handle in a fume hood.

-

Hazards: Treat as an irritant (H315, H319). Avoid contact with skin and eyes.

-

-

Solubility: Soluble in DMSO, DMF, and hot ethanol. Sparingly soluble in water.

References

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (General reference for pyridazine bioisosterism).

-

PubChem. (n.d.). Pyridazine-3-thiol (CAS 28544-77-6).[1] Retrieved March 6, 2026, from [Link]

Sources

An In-depth Technical Guide to the Tautomerism of 6-(Benzyloxy)-3(2H)-pyridazinethione

This guide provides a comprehensive analysis of the tautomeric equilibrium of 6-(benzyloxy)-3(2H)-pyridazinethione, a heterocyclic compound of interest in medicinal chemistry. The principles and methodologies detailed herein are designed to offer researchers, scientists, and drug development professionals a robust framework for understanding and characterizing tautomerism in similar chemical entities.

Section 1: The Significance of Tautomerism in Drug Discovery

Tautomerism, the interconversion of structural isomers, is a critical consideration in drug discovery and development.[1][2] The phenomenon can significantly influence a molecule's physicochemical properties, including its stability and solubility.[1] These properties, in turn, affect the pharmacokinetics and pharmacodynamics of a drug, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] The pyridazinone scaffold, a core component of the molecule under investigation, is found in numerous compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and antihypertensive effects.[4][5][6] The substitution of an oxygen atom with sulfur to form a pyridazinethione introduces the possibility of thione-thiol tautomerism, a dynamic equilibrium that can be influenced by environmental factors.[7][8][9]

The two primary tautomeric forms of 6-(benzyloxy)-3(2H)-pyridazinethione are the thione form and the thiol form. Understanding the predominant tautomer under physiological conditions is crucial, as the different forms can exhibit distinct biological activities and metabolic fates.[2]

Section 2: Analytical Methodologies for Tautomerism Analysis

A multi-pronged approach combining spectroscopic and computational techniques is essential for a thorough analysis of tautomeric equilibria.

Spectroscopic Characterization

Spectroscopic methods provide direct experimental evidence of the tautomeric forms present in a sample.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution and the solid state.[10][11] By analyzing the chemical shifts and coupling constants of protons (¹H NMR) and carbon atoms (¹³C NMR), one can distinguish between the thione and thiol tautomers.

-

¹H NMR Spectroscopy: The thione form is expected to show a characteristic N-H proton signal, while the thiol form will exhibit an S-H proton signal. The chemical shift of these labile protons can be sensitive to solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon atom of the C=S group in the thione tautomer will have a distinct chemical shift compared to the C-S carbon in the thiol tautomer.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve an accurately weighed sample of 6-(benzyloxy)-3(2H)-pyridazinethione in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 10 mg/mL.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations. The equilibrium constant (KT) can be calculated as the ratio of the concentrations of the two tautomers.

2.1.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for studying tautomeric equilibria, particularly when the tautomers possess different chromophores.[12] The thione (C=S) and thiol (aromatic ring with an S-H group) forms of 6-(benzyloxy)-3(2H)-pyridazinethione are expected to have distinct absorption maxima.

-

Thione Tautomer: Typically exhibits a π → π* transition at a longer wavelength due to the C=S chromophore.

-

Thiol Tautomer: The absorption spectrum will be more characteristic of the substituted aromatic pyridazine ring.

Solvent polarity can significantly influence the position of the absorption bands, a phenomenon known as solvatochromism. By measuring the UV-Vis spectra in a range of solvents with varying polarities, it is possible to probe the effect of the solvent on the tautomeric equilibrium.[13]

Experimental Protocol: UV-Vis Spectroscopic Analysis

-

Solvent Selection: Prepare a series of solutions of 6-(benzyloxy)-3(2H)-pyridazinethione in solvents of varying polarity (e.g., cyclohexane, dioxane, ethanol, water).

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Analyze the changes in the absorption maxima and intensities to infer the shift in the tautomeric equilibrium as a function of solvent polarity.

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous structural information about the tautomeric form present in the solid state.[14] By determining the precise atomic positions, it is possible to definitively identify whether the hydrogen atom is bonded to the nitrogen (thione) or sulfur (thiol) atom.[14][15] This technique has been successfully used to determine the crystal structures of various pyridazinone derivatives.[16][17]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of 6-(benzyloxy)-3(2H)-pyridazinethione suitable for X-ray diffraction, for example, by slow evaporation from an appropriate solvent.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using monochromatic X-rays.[14]

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using established crystallographic software. The final refined structure will reveal the solid-state tautomeric form.

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a powerful tool for predicting the relative stabilities of tautomers.[18][19][20] These calculations can provide valuable insights into the tautomeric equilibrium in both the gas phase and in solution.[18][19]

Computational Protocol: DFT Calculations

-

Structure Optimization: Build the 3D structures of both the thione and thiol tautomers. Optimize the geometry of each tautomer using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-311++G**).[18][19]

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to predict the tautomeric equilibrium in solution.[21][22]

Section 3: Environmental Influences on Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static and can be influenced by several environmental factors.

Solvent Effects

The polarity of the solvent can have a profound impact on the relative stability of tautomers.[23] Polar solvents tend to stabilize the more polar tautomer.[8][9] In the case of 6-(benzyloxy)-3(2H)-pyridazinethione, the thione form is generally more polar than the thiol form and is therefore expected to be favored in polar solvents.[8][9] Protic solvents can also play a role by forming hydrogen bonds with the tautomers.[18]

pH Effects

The pH of the medium can influence the tautomeric equilibrium by altering the protonation state of the molecule. At different pH values, the pyridazine ring or the thione/thiol group may become protonated or deprotonated, shifting the equilibrium towards the more stable species under those conditions.

Temperature Effects

Temperature can also affect the tautomeric equilibrium. By performing variable-temperature NMR studies, it is possible to determine the thermodynamic parameters (ΔH° and ΔS°) for the tautomeric interconversion.

Section 4: Data Interpretation and Visualization

Quantitative Analysis

The relative populations of the tautomers can be quantified from NMR data by integrating the respective signals. This allows for the calculation of the equilibrium constant, KT.

| Tautomer | Characteristic ¹H NMR Signal | Characteristic ¹³C NMR Signal | Relative Population (%) |

| Thione | N-H | C=S | Data from experiment |

| Thiol | S-H | C-S | Data from experiment |

Table 1: Example of a data summary table for NMR analysis.

Visualization of Tautomeric Equilibrium

Visualizing the tautomeric equilibrium can aid in understanding the structural changes involved.

Caption: A comprehensive workflow for tautomerism analysis.

Section 5: Implications for Drug Development

The predominance of a particular tautomer has significant implications for drug design and development. [1][3]

-

Receptor Binding: The different three-dimensional shapes and hydrogen bonding capabilities of the thione and thiol tautomers can lead to different binding affinities and selectivities for a biological target. [2]* Physicochemical Properties: As previously mentioned, tautomerism affects solubility, lipophilicity (logP), and pKa, which in turn influence a drug's ADME properties. [2]* Metabolic Stability: The two tautomers may be metabolized by different enzymatic pathways, leading to different metabolic profiles and potential drug-drug interactions. [2]* Intellectual Property: A thorough understanding and characterization of the tautomeric forms of a drug candidate are essential for securing robust patent protection.

Section 6: Conclusion

The tautomerism of 6-(benzyloxy)-3(2H)-pyridazinethione is a multifaceted phenomenon that requires a combination of advanced analytical techniques for its complete characterization. By employing NMR and UV-Vis spectroscopy, X-ray crystallography, and computational modeling, researchers can gain a comprehensive understanding of the tautomeric equilibrium and its dependence on environmental factors. This knowledge is paramount for the rational design and development of new therapeutic agents based on the pyridazinethione scaffold.

References

- Walsh Medical Media. (2024, May 24).

-

Emami, S., & Gholam-Hossein, D. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics & Modelling, 49, 47–54. [Link]

-

Shaker, Y. M. (2020). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery, 15(10), 1153-1161. [Link]

-

Bharatam, P. V., & Bansal, G. (2023). Importance of tautomerism in drugs. Drug Discovery Today, 28(3), 103487. [Link]

- Patsnap. (2025, July 29). How Tautomerization Influences Drug Metabolite Formation?.

- Fialeyre, A., & Byloos, B. (1978). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Canadian Journal of Chemistry, 56(19), 2442-2446.

- Shaker, Y. M. (2020). What impact does tautomerism have on drug properties and development?. ChemRxiv.

-

Emami, S., & Gholam-Hossein, D. (2014). Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. ResearchGate. [Link]

- da Costa Ferreira, A. M., et al. (2024). Tautomerism occurrence and intrinsic importance in the development of new drugs. Frontiers in Chemical Biology, 3, 1400642.

- Zhang, Y. A., et al. (2008). Theoretical Studies of the Tautomers of Pyridinethiones. The Journal of Physical Chemistry A, 112(14), 3231–3238.

- Katritzky, A. R., et al. (1993). A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms. Journal of the Chemical Society, Perkin Transactions 2, (12), 2433-2437.

-

Taha, M. O., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3788. [Link]

- Santos, C. M., et al. (2014). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 118(45), 10555-10566.

-

Fialeyre, A., & Byloos, B. (1978). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. ResearchGate. [Link]

- Dembinski, R., et al. (2010). Solvent effects on tautomerics equilibria in b-ketonitriles: NMR and theoretical studies. Magnetic Resonance in Chemistry, 48(10), 785-791.

- Stoyanov, S., et al. (1987). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 65(11), 2583-2588.

-

Zhang, Y. A., et al. (2008). Theoretical studies of the tautomers of pyridinethiones. PubMed. [Link]

-

Al-Tel, T. H. (2012). Keto-enol tautomerism of pyridazinones. ResearchGate. [Link]

-

Kowalewska, A., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2534-2539. [Link]

- Karpenko, Y., et al. (2018). experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. AVESİS.

-

Gokce, M., et al. (2011). Synthesis of novel 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/-nonsubstituted benzal)hydrazone derivatives and acetylcholinesterase and butyrylcholinesterase inhibitory activities in vitro. Arzneimittelforschung, 61(1), 1-7. [Link]

-

Stoyanov, S., et al. (1987). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. [Link]

- Chowdhry, M. M., et al. (1998). NMR analysis of thione-thiol tautomerization of a triazine derivative in the solid state and in acetone solution. Semantic Scholar.

-

Krayer, M., et al. (2021). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 86(7), 5136-5144. [Link]

- Sahnoun, M., et al. (2012). How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects. Computational and Theoretical Chemistry, 997, 74-81.

-

Stoyanov, S., et al. (1987). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. [Link]

- Jacquemin, D., & Adamo, C. (2017).

- Wikipedia. (n.d.). Ultraviolet–visible spectroscopy of stereoisomers.

-

Al-Omair, M. A., et al. (2019). Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and.... ResearchGate. [Link]

-

Pisani, L., et al. (2018). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 9(11), 2733-2745. [Link]

- Walter, W., & Voss, J. (1966). The thione-thiol tautomerism in simple thioamides. SciSpace.

-

Al-Zaydi, K. M. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

- Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.

- Moran, D., et al. (2002). 2-Pyridinethiol/2-pyridinethione tautomeric equilibrium. A comparative experimental and computational study. Journal of the American Chemical Society, 124(50), 14942-14952.

- Lespagnol, A., & Deprey, J. (1962). Substituted 6-phenyl-3(2H)-pyridazinones useful as cardiotonic agents. U.S.

- Esteve, A., et al. (1990). PIRIDAZINE DERIVATIVES, IX. SYNTHESIS OF 2H-PFRIDAZIN-3-ONES WITH AROYLPIPERAZINYL GROUPS. Anales de Química, 86(2), 193-196.

- Wikipedia. (n.d.). X-ray crystallography.

-

Ju, Y., et al. (2011). 6-Benzyloxy-2-phenylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3268. [Link]

-

Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

Ju, Y., et al. (2011). 2-Benzyl-6-benzyloxypyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3269. [Link]

-

Cetina, M., & Jukić, M. (2025, August 8). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]

Sources

- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How Tautomerization Influences Drug Metabolite Formation? [eureka.patsnap.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Importance of tautomerism in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. abis-files.kocaeli.edu.tr [abis-files.kocaeli.edu.tr]

- 13. pubs.acs.org [pubs.acs.org]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 16. 6-Benzyloxy-2-phenylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-Benzyl-6-benzyloxypyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Theoretical studies of the tautomers of pyridinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 22. How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects [comptes-rendus.academie-sciences.fr]

- 23. A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Heterocyclic building blocks for fragment-based drug discovery

Title: Heterocyclic Architectures in Fragment-Based Drug Discovery (FBDD): A Technical Guide to Vector-Driven Design and Elaboration

Executive Summary

This technical guide addresses the strategic integration of heterocyclic building blocks into Fragment-Based Drug Discovery (FBDD) workflows. Unlike High-Throughput Screening (HTS), which screens fully formed drug-like molecules, FBDD relies on identifying low-molecular-weight (<300 Da) "seeds" with high Ligand Efficiency (LE). The success of this approach hinges on the quality of the fragment library—specifically, the use of heterocyclic scaffolds that offer defined "growth vectors" and physicochemical compliance with the Astex Rule of Three (Ro3). This document provides a blueprint for library design, biophysical validation via Surface Plasmon Resonance (SPR), and synthetic elaboration strategies.

Part 1: Strategic Rationale & Library Design

The "Rule of Three" and Beyond

The foundational logic of FBDD is that smaller molecules are more likely to match the spatial constraints of a protein binding pocket, albeit with lower affinity (

Expert Insight: While Ro3 is the baseline, modern libraries prioritize Fraction of

Heterocycles as Vector Hubs

In FBDD, a heterocycle is not just a scaffold; it is a vector hub . A "vector" is a specific bond angle relative to the core scaffold that allows growth into a sub-pocket.

-

Benzene: Offers 6 vectors, but chemically equivalent positions often lead to symmetric redundancy.

-

Pyridines/Pyrimidines: The introduction of nitrogen breaks symmetry, creating distinct electronic environments for functionalization (e.g., C2 vs. C4 selectivity).

-

Saturated Heterocycles: Piperidines and pyrrolidines offer defined stereochemical vectors (axial vs. equatorial) that flat aromatics cannot access.

Table 1: Comparative Analysis of Heterocyclic Scaffolds

| Scaffold Class | Solubility | Vector Diversity | Synthetic Utility (Growth) | |

| Benzene/Naphthalene | Low (<0.1) | Low | Low (Symmetry) | Standard Cross-Coupling |

| Pyridine/Pyrimidine | Low (<0.1) | Moderate | High (Electronic bias) | |

| Piperidine/Morpholine | High (>0.8) | High | High (Stereochemical) | Amide coupling, Reductive Amination |

| Spirocycles | High (1.0) | High | Very High (3D projection) | Complex (often pre-functionalized) |

Part 2: Biophysical Screening Workflow

Detecting weak interactions (

Protocol: SPR Fragment Screening (Self-Validating)

Objective: Identify binders with specific, reversible kinetics while eliminating false positives (aggregators/non-specific binders).

Step-by-Step Methodology:

-

Chip Preparation (Immobilization):

-

Use a CM5 (carboxymethylated dextran) sensor chip.

-

Target Channel: Immobilize protein via amine coupling to ~2000-4000 RU (high density required for low-MW fragments).

-

Reference Channel (Critical): Activate and block a flow cell without protein to serve as a reference for bulk refractive index changes.

-

-

Solvent Correction (The "Clean" Check):

-

Fragments are stored in DMSO. Prepare a DMSO calibration curve (0.5% to 5% DMSO) to correct for bulk refractive index mismatches between running buffer and sample.

-

Validation: If the solvent correction curve is not linear (

), the assay is invalid.

-

-

Screening Injection:

-

Inject fragments at a fixed concentration (typically 50-100

). -

Flow Rate: High flow (30

) to minimize mass transport limitations. -

Contact Time: 30-60 seconds (sufficient for rapid on/off rates).

-

-

Data Analysis & Hit Selection:

-

Apply "Double Referencing": (Signal_Active - Signal_Reference) - (Buffer_Injection).

-

Square Wave Filter: True fragments typically show "square wave" sensorgrams (fast on/fast off). Reject curves with slow dissociation (stickiness).

-

Stoichiometry Check: Calculate theoretical

. Hits exceeding 120% of theoretical

-

Part 3: Synthetic Elaboration Strategies

Once a hit is validated, the "Fragment-to-Lead" phase begins. There are three primary strategies: Growing , Merging , and Linking .

Visualization of Logic

Figure 1: The Fragment-Based Drug Discovery Workflow.[7] High-quality library inputs lead to validated hits, which are elaborated via three distinct geometric strategies.

Technical Deep Dive: Fragment Growing via C-H Activation

"Growing" is the most common strategy. It requires synthetic methods that can functionalize a specific C-H bond on the heterocycle without requiring a pre-existing handle (like a halogen), which might not be present in the original fragment.

Protocol: C-H Arylation of a Pyridine Fragment Context: You have a pyridine-based fragment bound to a kinase hinge region. Structural data suggests a hydrophobic pocket is accessible from the C3 position.

-

Reagents:

-

Fragment: Pyridine derivative (1 equiv).

-

Coupling Partner: Aryl boronic acid (1.5 equiv).

-

Catalyst:

(Catalytic amount) + dtbpy (Ligand).

-

-

Reaction Conditions:

-

Solvent: THF or Dioxane (anhydrous).

-

Temperature: 80°C under

atmosphere. -

Time: 12-24 hours.

-

-

Mechanism: The Iridium catalyst directs the activation to the sterically accessible C3/C5 positions (meta-selectivity relative to the Nitrogen), allowing the introduction of the aryl group without a halogen handle [4].

-

Purification: Silica gel chromatography or Prep-HPLC.

Part 4: Structural Biology & Vector Analysis

The transition from a weak binder to a potent drug is guided by structural data (X-ray Crystallography).

Figure 2: Vector-Driven Optimization Cycle. Structural data identifies the "exit vector"—the optimal angle to grow the molecule into an adjacent sub-pocket.

References

-

Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link

-

Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

-

Giannetti, A. M. (2011). "From experimental design to data analysis: SPR-based fragment screening." Methods in Enzymology. Link

-

Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Link

Sources

- 1. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Practical Fragments: The rule of three at ten [practicalfragments.blogspot.com]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Fragment-Based Drug Discovery | Rule of 3 & Molport Library [molport.com]

- 7. massbio.org [massbio.org]

- 8. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]

Pharmacophore Mapping of 6-Mercaptopyridazine Scaffolds: A Technical Guide for Drug Discovery

Introduction & Core Philosophy

The pyridazine ring is a privileged heterocyclic motif in medicinal chemistry. When functionalized with a mercapto (thiol) group at the 6-position, the resulting 6-mercaptopyridazine scaffold exhibits unique physicochemical properties, most notably its capacity for dual hydrogen-bonding and metal chelation. This structural versatility has positioned it as a potent pharmacophore in the development of anti-inflammatory agents (e.g., COX-2 inhibitors)[1], target-specific anticancer therapeutics (e.g., AST inhibitors)[2], and even advanced corrosion inhibitors in materials science[3].

As a Senior Application Scientist, I approach the mapping of this scaffold not merely as a geometric exercise, but as a dynamic system governed by electronic states. The true predictive power of a 6-mercaptopyridazine pharmacophore model lies in understanding its tautomeric equilibrium and how solvent environments dictate its 3D interaction profile.

Structural & Electronic Foundations: The Tautomeric Switch

The defining characteristic of the 6-mercaptopyridazine scaffold is its thiol-thione tautomerism . The molecule does not exist in a static state; rather, it shifts between dithiol, thione-thiol, and dithione forms depending on the pH and polarity of the microenvironment[4].

Causality in Pharmacophore Design: Why does this matter for in silico mapping? In aqueous physiological conditions, UV spectroscopy and ionization constants reveal that the thione-thiol tautomer predominates[4]. This shift fundamentally alters the pharmacophore:

-

Dithiol Form: Acts primarily as a Hydrogen Bond Donor (HBD) via the -SH groups.

-

Thione-Thiol Form: The thione sulfur (C=S) becomes a powerful Hydrogen Bond Acceptor (HBA), while the adjacent protonated nitrogen acts as an HBD[5].

Failing to account for this tautomeric shift during 3D conformer generation will result in a flawed pharmacophore model that misrepresents the ligand's electrostatic surface, leading to high false-positive rates in virtual screening.

Caption: Tautomeric equilibrium of 6-mercaptopyridazine dictating dynamic pharmacophoric features.

Computational Pharmacophore Modeling Workflow

To systematically exploit the 6-mercaptopyridazine scaffold, a robust computational workflow must be employed. The following protocol integrates ligand-based feature extraction with structure-based molecular docking to ensure a self-validating screening cascade[6].

Caption: Computational workflow for pharmacophore mapping and high-throughput virtual screening.

Step-by-Step Computational Protocol

-

Conformer Generation: Input the 2D structures of the 6-mercaptopyridazine library. Generate 3D conformers using a force field (e.g., OPLS4). Critical Step: Explicitly generate both the dithiol and thione tautomers to ensure comprehensive conformational space sampling[4].

-

Feature Extraction: Utilize software like LigandScout or Pharmit to extract 3D chemical features. Define the pyridazine core as an Aromatic Ring (AR) and the thione sulfur as an HBA. Expertise Note: Exclude overly restrictive features (e.g., highly flexible terminal alkyl chains) to prevent the model from becoming too rigid, a technique proven to increase hit recovery rates in PDZ-domain screening[6].

-

Virtual Screening (VS): Screen the generated pharmacophore against multi-conformational databases (e.g., ZINC or proprietary libraries). Filter hits strictly by an RMSD threshold of ≤ 4.5 Å to ensure spatial alignment with the pharmacophore hypothesis[6].

-

Molecular Docking Validation: Dock the VS hits into the target receptor (e.g., COX-2 or AST) using AutoDock Vina. A self-validating model requires docking a known co-crystallized ligand first to establish a baseline binding energy (typically < -8.0 kcal/mol)[2]. The pyridazine core should exhibit π-π stacking or π-cation interactions with aromatic residues at the active site[7].

Key Pharmacophoric Features & Biological Targets

The biological activity of 6-mercaptopyridazine derivatives is directly correlated to how their pharmacophoric features align with specific receptor pockets. The table below summarizes the quantitative and qualitative mapping data across various therapeutic targets.

| Pharmacophoric Feature | Atom/Functional Group | Interaction Type | Target Example (Affinity/Activity) |

| Hydrogen Bond Acceptor (HBA) | Thione Sulfur (C=S) / Pyridazine N | Dipole-Dipole, Metal Chelation | COX-2 (IC₅₀ ~1.15 μM)[1] |

| Hydrogen Bond Donor (HBD) | Thiol (S-H) / Protonated N | Dipole-Dipole | GABA-A Receptor[7] |

| Hydrophobic Center (HYD) | Substituted Alkyl/Aryl at C-4/C-5 | Van der Waals | Aspartate Aminotransferase (AST)[2] |

| Aromatic Ring (AR) | Pyridazine Core | π-π Stacking, π-Cation | PICK1 PDZ-Domain[6] |

Experimental Validation Protocol

A computational pharmacophore model is only a hypothesis until validated through wet-lab synthesis and binding assays. The following protocol details the synthesis of a 3,6-dimercaptopyridazine core from a chlorinated precursor, designed with built-in quality control steps to ensure the integrity of the final assay compound.

Step-by-Step Synthesis Methodology

-

Reagent Preparation: Dissolve 3,6-dichloropyridazine (1.0 eq) in a polar protic solvent (e.g., ethanol or water) inside a round-bottom flask[4].

-

Nucleophilic Substitution: Add sodium hydrosulfide (NaSH) (2.5 eq) dropwise to the solution.

-

Causality: An excess of NaSH (≥ 2 mole equivalents) is strictly required to ensure complete displacement of both chloro groups, driving the equilibrium entirely toward the dithiolate intermediate[4].

-

-

Thermal Activation: Heat the reaction mixture to reflux (approx. 80°C) for 2–4 hours.

-

Causality: While the electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution, thermal energy is necessary to overcome the activation barrier for the second substitution, which is sterically and electronically hindered by the first substitution[8].

-

-

In-Process Monitoring (Self-Validation): Monitor the reaction progress using Thin-Layer Chromatography (TLC) (Eluent: Hexane/EtOAc 7:3).

-

Trustworthiness: This step is non-negotiable. Proceeding before the complete consumption of the starting material results in mixed-halogen impurities (e.g., 3-chloro-6-mercaptopyridazine)[3], which will severely skew subsequent biological assay data.

-

-

Work-up & Acidification: Cool the mixture to room temperature. Carefully acidify the solution with 1M HCl until a precipitate forms (pH ~3).

-

Causality: Acidification protonates the soluble thiolate salts, forcing the precipitation of the neutral 3,6-dimercaptopyridazine product[4].

-

-

Isolation: Collect the crude product via vacuum filtration, wash thoroughly with cold distilled water to remove inorganic salts, and purify by recrystallization from ethanol to yield the final pharmacophore scaffold[9].

References

-

Al-Sheikh, Mariam A. "Synthesis with Nitriles: Synthesis of Some New Mercaptopyridazine, Mercaptopyridazino[1,6-a]quinazoline and Thiophene Derivatives." Molecules 13, no. 11 (2008): 2750-2757. 9

-

Benchchem. "3,6-dimercaptopyridazine | 1445-58-5." Benchchem Product Data. 10

-

Stanovnik, B. et al. "Advances in Heterocyclic Chemistry, Volume 91." epdf.pub. 5

-

Abdel-Mottaleb, Y. et al. "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies..." PMC - National Institutes of Health. 1

-

Saha, A. "QSAR and pharmacophore modeling of aminopyridazine derivatives..." Dove Medical Press. 7

-

Macaev, F. et al. "Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening." Taylor & Francis. 2

-

Kumar, A. et al. "Identification of PICK1 PDZ-Domain antagonists: Pharmacophore- based virtual screening, molecular docking..." ChemRxiv. 6

-

Li, W. et al. "Synthesis and Corrosion Inhibition Performance of Mannich Bases on Mild Steel in Lactic Acid Media." ACS Omega. 3

-

Benchchem. "2-(3-Methoxyphenyl)-4-methyl-5-(6-((naphthalen-1-ylmethyl)thio)pyridazin-3-yl)thiazole." Benchchem Product Data. 8

Sources

- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3,6-dimercaptopyridazine | 1445-58-5 | Benchchem [benchchem.com]

- 5. epdf.pub [epdf.pub]

- 6. chemrxiv.org [chemrxiv.org]

- 7. dovepress.com [dovepress.com]

- 8. 2-(3-Methoxyphenyl)-4-methyl-5-(6-((naphthalen-1-ylmethyl)thio)pyridazin-3-yl)thiazole | 923682-60-4 | Benchchem [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. 3,6-dimercaptopyridazine | 1445-58-5 | Benchchem [benchchem.com]

Biological Activity of 3-Substituted-6-Mercaptopyridazines: A Technical Guide

Executive Summary

The 3-substituted-6-mercaptopyridazine scaffold represents a critical pharmacophore in medicinal chemistry, distinguished by its ability to exploit bioisosterism (replacing the oxygen of pyridazinones with sulfur) and its versatile tautomeric nature. While 3(2H)-pyridazinones are well-established COX-2 inhibitors and cardiotonic agents, the introduction of the sulfur moiety at the 6-position dramatically alters lipophilicity (

This guide details the synthesis, structure-activity relationships (SAR), and therapeutic applications of these derivatives, focusing on their roles as analgesic/anti-inflammatory agents , anticancer candidates (specifically allylthio analogs), and antimicrobial precursors .

Chemical Foundation & Tautomerism

The Thiol-Thione Tautomeric Equilibrium

Understanding the reactivity of this scaffold requires recognizing its dual nature. In solution, 3-substituted-6-mercaptopyridazines exist in equilibrium between the thiol (mercapto) and thione forms.

-

Thione Form (A): Predominates in polar solvents and solid state; essential for hydrogen bonding interactions in enzyme pockets (e.g., COX active sites).

-

Thiol Form (B): Favored in non-polar environments and alkaline conditions; the reactive species for S-alkylation synthesis.

Implication: Drug design must account for the thione form as the likely bioactive species in vivo, while synthetic protocols exploit the thiol form's nucleophilicity.

Synthetic Pathways

The most robust synthetic route utilizes 3,6-dichloropyridazine as the starting material, allowing for sequential nucleophilic aromatic substitution (

Protocol: Synthesis of 3-Allylthio-6-alkylthiopyridazines

-

Step 1 (Mono-substitution): React with 1 equivalent of allyl mercaptan and NaOH in methanol at reflux.

-

Mechanism:

displacement of one chloride. -

Yield: Typically 60-75%.

-

-

Step 2 (Di-substitution): React the intermediate with an alkyl mercaptan (e.g., ethyl, propyl) under similar conditions to displace the second chloride.

-

Note: The sulfur nucleophile is highly effective due to the electron-deficient pyridazine ring.

-

Therapeutic Applications & Mechanisms

Analgesic and Anti-Inflammatory Activity

The 6-mercapto derivatives act as bioisosteres to the potent 3(2H)-pyridazinone class of NSAIDs (e.g., Emorfazone).

-

Mechanism of Action (MOA):

-

COX Inhibition: The pyridazine ring mimics the arachidonic acid transition state within the Cyclooxygenase (COX) active site. The 6-thione group forms a critical hydrogen bond with Arg120 or Tyr355 in the COX channel.

-

Selectivity: N-substitution (at position 2) combined with a bulky 3-substituent (e.g., arylpiperazine) enhances COX-2 selectivity, reducing gastric ulcerogenicity common with traditional NSAIDs.

-

Anticancer Potential

Recent studies highlight 3-allylthio-6-alkylthiopyridazines as emerging anticancer agents, particularly against breast cancer cell lines (e.g., MCF-7).

-

Key Pharmacophore: The S-allyl moiety (derived from allicin concepts) enhances cellular permeability and may interact with intracellular tubulin or redox systems.

-

Cytotoxicity: The bis-sulfur substitution pattern increases lipophilicity, facilitating membrane crossing and accumulation in tumor cells.

Antimicrobial & Antifungal Utility

The 6-mercaptopyridazine motif often serves as a "privileged structure" precursor for fused heterocycles.

-

Triazolopyridazines: Hydrazinolysis of the 3-chloro-6-mercapto intermediate yields 3-hydrazino derivatives, which cyclize to form 1,2,4-triazolo[4,3-b]pyridazines .

-

Activity: These fused systems exhibit broad-spectrum antifungal activity (comparable to Fluconazole) by inhibiting ergosterol biosynthesis.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes how specific substitutions at the 3- and 6-positions influence biological outcomes.

| Position | Substituent Group | Primary Effect | Biological Target |

| 3-Position | -SH / =S | H-bond donor/acceptor; Metal chelation | COX Enzyme / Metalloenzymes |

| 3-Position | -S-Allyl | Increases permeability; Reactive electrophile | Tubulin / Redox systems (Cancer) |

| 3-Position | -Arylpiperazine | Increases steric bulk; Improves binding fit | COX-2 Selectivity (Anti-inflammatory) |

| 6-Position | -Phenyl / Aryl | Hydrophobic interaction; | COX Hydrophobic Channel |

| 6-Position | -Cl / -Br | Electron-withdrawing; Reactive intermediate | Synthetic Precursor |

Visualization of Pathways

Diagram 1: Synthetic Workflow & Tautomerism

This diagram illustrates the conversion of 3,6-dichloropyridazine into the bioactive mercapto derivatives and the critical tautomeric equilibrium.

Caption: Synthesis of bioactive mercaptopyridazines via nucleophilic substitution and tautomeric equilibration.

Diagram 2: Mechanism of Action (Analgesic/Anti-inflammatory)

This diagram maps the interaction of the scaffold with the COX enzyme binding pocket.

Caption: Molecular mechanism of 6-mercaptopyridazines inhibiting COX-2 to produce analgesic effects.

Experimental Protocols

General Synthesis of 3-Alkylthio-6-chloropyridazines

Objective: To create the intermediate scaffold for further functionalization.

-

Reagents: 3,6-Dichloropyridazine (10 mmol), Alkyl thiol (10 mmol), Anhydrous Potassium Carbonate (

, 15 mmol). -

Solvent: Dry Acetone or DMF (30 mL).

-

Procedure:

-

Dissolve 3,6-dichloropyridazine in solvent.

-

Add

and stir for 10 minutes. -

Dropwise add the alkyl thiol.

-

Reflux at 60°C for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

-

Work-up: Pour into ice water. Filter the precipitate. Recrystallize from ethanol.

In Vitro COX Inhibition Assay

Objective: To validate anti-inflammatory potential.

-

System: Commercial COX Inhibitor Screening Kit (Fluorometric).

-

Enzyme: Ovine COX-1 and Human Recombinant COX-2.

-

Protocol:

-

Incubate test compound (0.1 - 100

) with enzyme in Tris-HCl buffer (pH 8.0) for 10 mins at 25°C. -

Initiate reaction by adding Arachidonic Acid (100

) and fluorometric probe. -

Measure fluorescence (Ex/Em 535/587 nm).

-

Calculation: Determine

relative to Indomethacin (Standard).

-

References

-

Synthesis and pharmacological evaluation of 3-substituted-6-mercaptopyridazines. Source: Journal of Medicinal Chemistry (Generic citation based on scaffold analysis). Context: Establishes the core synthetic routes from 3,6-dichloropyridazine. Link:

-

Design and Synthesis of New 3-Allylthio-6-alkylthiopyridazine Analogs via Nucleophilic Substitution Reaction. Source: Yakhak Hoeji (Pharmaceutical Society of Korea), 2014.[2] Context: Primary source for the anticancer allylthio-derivative synthesis and protocols. Link:[Link]

-

Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives. Source: PubMed / Arzneimittelforschung. Context: Validates the analgesic activity of the oxo-tautomer, establishing the bioisosteric basis for mercapto derivatives. Link:[Link]

-

Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione. Source:[3][4] Journal of the Chemical Society, Perkin Transactions 2. Context: Definitive physical chemistry source for the thiol-thione equilibrium. Link:[Link]

-

Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Source: Biomedical & Pharmacology Journal.[5] Context: Supports the antimicrobial applications of the scaffold precursors. Link:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design and Synthesis of New 3-Allylthio-6-alkylthiopyridazine Analogs via Nucleophillic Substitution Reaction [yakhak.org]

- 3. Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

The Evolution of the Benzyloxypyridazine Patent Landscape

As a Senior Application Scientist navigating the complex intersection of synthetic organic chemistry and intellectual property, I have observed that certain molecular scaffolds consistently emerge as privileged structures in drug discovery and agrochemical development. Among these, benzyloxypyridazine intermediates stand out. The pyridazine ring provides unique hydrogen-bonding capabilities and electron-deficient properties, while the benzyloxy substituent serves a dual purpose: it acts as a robust, cleavable protecting group during complex multi-step syntheses and functions as a lipophilic pharmacophore in final active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical analysis of the patent landscape surrounding benzyloxypyridazine intermediates, dissecting their historical evolution, mechanistic utility, and the self-validating synthetic protocols that govern their production.

The intellectual property landscape for benzyloxypyridazines reveals a fascinating evolutionary trajectory, transitioning from early antibacterial agents to highly sophisticated, multi-target modern therapeutics.

The Early Era: Antibacterials and Sulfa Drugs In the mid-20th century, patents such as US2891953A laid the groundwork for utilizing 3-amino-6-benzyloxypyridazine as a critical intermediate for synthesizing sulfa drugs[1]. The strategic placement of the benzyloxy group at the 6-position allowed for subsequent deprotection and functionalization, yielding compounds with significantly improved therapeutic indices compared to first-generation sulfadiazines.

The Modern Era: CNS Therapeutics and Multi-Target Inhibitors Contemporary patents have shifted focus toward neurological and inflammatory targets. For instance, US10463663B2 details the use of 5,6-bis(benzyloxy)pyridazine-3-carbaldehyde in the synthesis of D-amino acid oxidase (DAAO) inhibitors, which are critical for treating schizophrenia and cognitive deficits[2]. Furthermore, recent advancements in 2023 have demonstrated the utility of benzyloxy pyridazine sulfonamides as multi-target anti-inflammatory agents. By appending a hydrophobic benzyloxy tail to a pyridazinone scaffold, researchers achieved single-digit nanomolar inhibition across Carbonic Anhydrase (CA), COX-2, and 5-LOX enzymes[3].

Agrochemical Applications Beyond human health, benzyloxypyridazines are heavily patented in the agrochemical sector. Derivatives such as 3-N-substituted amino-6-benzyloxypyridazines have been patented and evaluated for their potent herbicidal activity against dicotyledonous plants like Brassica campestris, leveraging the lipophilicity of the benzyl ether to penetrate plant cuticles effectively[4].

Caption: Multi-target pharmacological pathway of benzyloxypyridazine derivatives.

Quantitative Landscape Analysis

To contextualize the synthetic and pharmacological utility of these intermediates, the following table summarizes the quantitative data extracted from key patents and peer-reviewed validations.

| Intermediate Scaffold | Patent / Source | Target Indication | Key Reaction Conditions | Yield / Potency Metric |

| 3-amino-6-benzyloxypyridazine | US2891953A[1] | Antibacterial (Sulfa drugs) | Sodium benzylate, 150°C, 24h | High purity (recrystallized from ether) |

| 5,6-bis(benzyloxy)pyridazine-3-carbaldehyde | US10463663B2[2] | DAAO Inhibitor (Schizophrenia) | Grignard addition, THF, 0-5°C | 68% yield (carboxylate precursor) |

| Benzyloxy pyridazine sulfonamides | PMC10121087[3] | Anti-inflammatory (COX-2/5-LOX) | Benzylation of 3-hydroxyl group | |

| 3-N-substituted amino-6-benzyloxypyridazine | ResearchGate[4] | Herbicidal (Agrochemicals) | Nucleophilic aromatic substitution | Moderate to high herbicidal activity |

Self-Validating Synthetic Methodologies

As an application scientist, I emphasize that experimental protocols must not merely be a list of instructions; they must be self-validating systems where the causality of every reagent, temperature choice, and workup step is understood. Below are the foundational workflows for synthesizing key benzyloxypyridazine intermediates.

Protocol A: Synthesis of 3-amino-6-benzyloxypyridazine via Nucleophilic Aromatic Substitution ( )

This protocol is adapted from the foundational patent US2891953A[1]. The objective is to displace a chlorine atom on an electron-deficient pyridazine ring with a benzyloxy nucleophile.

Step-by-Step Methodology:

-

Alkoxide Generation: Dissolve 0.7 g of clean sodium metal in 50 mL of anhydrous benzyl alcohol.

-

Causality & Validation: Benzyl alcohol serves a dual role as both the nucleophilic precursor and a high-boiling solvent (b.p. 205°C). The dissolution of sodium generates hydrogen gas (visual validation of active alkoxide formation) and yields sodium benzylate.

-

-

Nucleophilic Attack: Add 3.9 g (0.03 mol) of 3-amino-6-chloropyridazine to the alkoxide solution. Heat the mixture with continuous stirring at 150°C for 24 hours.

-

Causality & Validation: The pyridazine ring is highly electron-deficient, activating the C-Cl bond for

. However, the amino group at the 3-position donates electron density, slightly deactivating the ring. Therefore, a high temperature (150°C) is thermodynamically required to overcome the activation energy barrier. TLC monitoring (UV active) validates the consumption of the chlorinated starting material.

-

-

Solvent Removal: Distill off the majority of the excess benzyl alcohol under reduced pressure.

-

Causality: Vacuum distillation prevents the thermal degradation of the newly formed benzyloxy ether, which could occur if boiled at atmospheric pressure.

-

-

Acid-Base Workup & Purification: Treat the residue with excess dilute hydrochloric acid, extract with ether, and discard the ether layer. Make the aqueous layer alkaline with sodium hydroxide to precipitate the final product.

-

Causality & Validation: The 3-amino group allows the target intermediate to form a water-soluble hydrochloride salt, effectively partitioning it away from neutral lipophilic impurities (which remain in the discarded ether). Subsequent basification neutralizes the salt, driving the precipitation of the purified 3-amino-6-benzyloxypyridazine. Recrystallization from ether provides the final analytical-grade solid.

-

Caption: Workflow for the synthesis of 3-amino-6-benzyloxypyridazine.

Protocol B: Grignard Addition to 5,6-bis(benzyloxy)pyridazine-3-carbaldehyde

This protocol, critical for synthesizing modern DAAO inhibitors, is adapted from US10463663B2[2]. It highlights the stability of the benzyloxy protecting groups under strongly nucleophilic conditions.

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 0.5 g (1.562 mmol) of 5,6-bis(benzyloxy)pyridazine-3-carbaldehyde in 10 mL of anhydrous Tetrahydrofuran (THF) under a strict nitrogen atmosphere.

-

Causality & Validation: THF acts as a coordinating solvent, stabilizing the incoming Grignard reagent via its lone oxygen pairs. The nitrogen atmosphere is non-negotiable; atmospheric moisture would instantly protonate and destroy the Grignard reagent.

-

-

Cryogenic Nucleophilic Addition: Cool the reaction vessel to 0-5°C using an ice bath. Dropwise, add a solution of cyclopropyl magnesium bromide in THF (0.5 M, 4.7 mL, 2.34 mmol).

-

Causality & Validation: Grignard additions to aldehydes are highly exothermic. Maintaining 0-5°C controls the reaction kinetics, preventing unwanted side reactions such as enolization or pinacol coupling. The benzyloxy groups at the 5 and 6 positions remain strictly inert to the Grignard reagent, validating their use as robust protecting groups.

-

-

Maturation and Quenching: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Quench the reaction by adding ethyl acetate and saturated aqueous ammonium chloride (

).-

Causality & Validation: Warming to room temperature ensures complete conversion. Quenching with saturated

provides a mild, buffered proton source to form the secondary alcohol. A strong acid cannot be used here, as it would risk cleaving the acid-sensitive benzyloxy ethers.

-

Caption: Grignard addition workflow for benzyloxypyridazine carbaldehyde.

Conclusion

The patent landscape of benzyloxypyridazine intermediates is a testament to the scaffold's chemical versatility. Whether utilized as a cleavable protecting group in the synthesis of complex CNS therapeutics[2] or retained as a lipophilic anchor to drive multi-target enzyme inhibition[3], mastering the synthetic causality behind these molecules is paramount for any drug development professional. By adhering to the self-validating protocols outlined above, researchers can ensure high-fidelity synthesis, bypassing common pitfalls associated with heterocyclic functionalization.

References

- US2891953A - 3-amino-6-substituted pyridazines and methods of preparing and utilizing same Source: Google Patents URL

- US10463663B2 - Pyridazinone compounds and their use as DAAO inhibitors Source: Google Patents URL

-

Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights Source: PubMed Central (PMC) URL:[Link]

-

Synthesis and herbicidal activity of 3-(Un)substituted benzyloxy-6-fluoropyridazines Source: ResearchGate URL:[Link]

Sources

- 1. US2891953A - 3-amino-6-substituted pyridazines and methods of preparing and utilizing same - Google Patents [patents.google.com]

- 2. US10463663B2 - Pyridazinone compounds and their use as DAAO inhibitors - Google Patents [patents.google.com]

- 3. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 3-benzyloxy-6-mercapto-pyridazine from 3-chloro-6-benzyloxypyridazine

Executive Summary

This application note details the robust synthesis of 3-benzyloxy-6-mercapto-pyridazine (Target) from 3-chloro-6-benzyloxypyridazine (Starting Material). While direct nucleophilic displacement with sodium hydrosulfide (NaSH) is possible, this guide prioritizes the Thiourea Method via an isothiouronium intermediate. This route is selected for its superior impurity profile, operational safety, and reproducibility in pharmaceutical research environments.

The resulting thiol is a critical intermediate for fragment-based drug discovery (FBDD), serving as a precursor for thioethers, sulfonamides, and fused bicyclic heterocycles.

Strategic Analysis & Route Selection

The Challenge: Nucleophilic Aromatic Substitution ( )

The pyridazine ring is electron-deficient (π-deficient), rendering the C-3 and C-6 positions susceptible to nucleophilic attack. However, the presence of the benzyloxy group at C-6 introduces a competing electronic effect:

-

Inductive Effect (-I): Increases electrophilicity at C-3.

-

Resonance Effect (+R): Donates electron density, potentially deactivating the ring slightly compared to a dichloro-pyridazine.

Despite this, the leaving group ability of the chloride at C-3 is sufficient for

Route Comparison

We evaluated two primary methodologies for this transformation.

| Feature | Method A: Thiourea (Recommended) | Method B: NaSH (Alternative) |

| Reagent Stability | High (Solid, non-hygroscopic) | Low (Hygroscopic flakes, variable purity) |

| Odor Control | Manageable (Release only upon hydrolysis) | High Risk ( |

| Impurity Profile | Excellent (Avoids disulfide dimerization) | Moderate (Oxidative dimerization common) |

| Selectivity | High specificity for activated halides | Can cause over-reduction or side reactions |

Decision: The Thiourea Method is the designated protocol for high-purity applications ( >98% HPLC area).

Reaction Mechanism

The transformation proceeds via a two-stage mechanism:

- Addition-Elimination: Thiourea acts as a soft nucleophile, attacking the C-3 position to displace chloride, forming an S-(6-benzyloxypyridazin-3-yl)isothiouronium chloride salt.

-

Alkaline Hydrolysis: Treatment with base decomposes the salt, releasing urea and generating the thiolate anion, which is subsequently protonated.

Figure 1: Mechanistic pathway from chloropyridazine to mercaptopyridazine via isothiouronium salt.

Detailed Experimental Protocol

Materials & Equipment

-

Starting Material: 3-chloro-6-benzyloxypyridazine (1.0 eq)

-

Reagent: Thiourea (1.2 eq)

-

Solvent: Ethanol (Absolute or 95%)

-

Base: Sodium Hydroxide (2.5 eq, 10% aqueous solution)

-

Acid: Acetic acid or 1M HCl

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.[1]

Step-by-Step Procedure

Stage 1: Formation of Isothiouronium Salt

-

Charge: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-chloro-6-benzyloxypyridazine (e.g., 10.0 g, 45.3 mmol).

-

Solvate: Add Ethanol (100 mL, 10 vol). Stir to create a suspension/solution.

-

Activate: Add Thiourea (4.14 g, 54.4 mmol, 1.2 eq) in a single portion.

-

Reflux: Heat the mixture to reflux (

).-

Checkpoint: The reaction often starts as a suspension and clears as the product salt forms, or forms a heavy precipitate of the salt depending on concentration.

-

-

Monitor: Maintain reflux for 3–5 hours. Monitor by TLC (System: 50% EtOAc/Hexane) or HPLC. The starting chloride should be consumed (<1%).

Stage 2: Hydrolysis to Thiol

-

Cool: Cool the reaction mixture to ambient temperature (

). -

Basify: Slowly add 10% aqueous NaOH (approx. 45 mL, ~2.5 eq).

-

Observation: The mixture may become clear yellow/orange as the thiolate anion is formed.

-

-

Reflux (Mild): Heat the basic mixture at mild reflux (

) for 1 hour to ensure complete cleavage of the urea moiety.-

Caution: Do not overheat excessively to avoid hydrolyzing the benzyl ether. Benzyl ethers are generally stable to base, but prolonged boiling is unnecessary.

-

Stage 3: Isolation & Purification

-

Clarify: If any insoluble particulates remain, filter the hot solution through a Celite pad to remove sulfur or impurities.

-

Acidify: Cool the filtrate to

(ice bath). Slowly add Acetic Acid or 1M HCl dropwise with vigorous stirring.-

Target pH: Adjust to pH 4–5.

-

Critical Step: The thiol will precipitate as a solid. Do not over-acidify to pH < 2, as the pyridazine nitrogen may protonate, keeping the product in solution as a salt.

-

-

Filter: Collect the solid by vacuum filtration.

-

Wash: Wash the cake with cold water (

) to remove salts and urea byproducts. -

Dry: Dry the solid in a vacuum oven at

for 12 hours.

Quality Control & Troubleshooting

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Off-white to pale yellow powder |

| Purity | HPLC (254 nm) | |

| Identity | Loss of benzyl ether? NO. Retention of Benzyl (7.3-7.5 ppm). Shift of pyridazine protons. | |

| Mass Spec | LC-MS (ESI) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydrolysis or pH error during isolation. | Ensure pH is 4–5. If pH is too low, neutralize with NaOAc. |

| Disulfide Contamination | Oxidation by air during workup. | Degas solvents. Add trace sodium metabisulfite during acidification. |

| Starting Material Remains | Reaction stalled. | Increase reflux time or add 0.1 eq KI (Finkelstein catalysis) to accelerate |

| Benzyl Cleavage | Acid hydrolysis. | Avoid strong acids (conc. HCl) and high temps during workup. Use Acetic Acid.[2] |

Safety & Handling

-

Thiol Odor: While less volatile than alkyl thiols, mercaptopyridazines can have a disagreeable sulfur odor. Work in a well-ventilated fume hood.

-

Waste Disposal: Treat all mother liquors with dilute bleach (sodium hypochlorite) before disposal to oxidize residual thiols/sulfides to sulfonates/sulfates.

References

-

General Pyridazine Chemistry

- Thiourea Method (Analogous Protocols): Kelemen, J., et al. "Nucleophilic Substitution of Chloropyridazines." Journal of Heterocyclic Chemistry. (Demonstrates standard conditions for chloro-to-mercapto conversion). Example Protocol: "Synthesis of 3-mercapto-6-chloropyridazine." Organic Syntheses. (Standard reference for thiourea usage in diazines).

-

Stability of Benzyl Ethers

-

Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Confirming stability of

to aqueous NaOH reflux). Link

-

-

Nucleophilic Substitution Mechanisms

(Note: Specific melting points and spectral data should be experimentally verified as literature values for this specific benzyl derivative vary by polymorph and solvation).

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. pdf.journalagent.com [pdf.journalagent.com]

- 3. WO2018183649A1 - Process for the preparation of 6-(cyclopropaneamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino)-n-(methyl-d3)pyridazine-3-carboxamide - Google Patents [patents.google.com]

- 4. WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof - Google Patents [patents.google.com]

- 5. Pyridazine synthesis [organic-chemistry.org]

- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 7. Nucleophilic Substitution Reactions of Alkyl Halides 6.12 Using Table 6... [askfilo.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Note: Protocol for S-alkylation of 3-benzyloxy-6-mercapto-pyridazine

Executive Summary

This application note details the optimized protocol for the regioselective S-alkylation of 3-benzyloxy-6-mercapto-pyridazine (1 ). While pyridazine-3-thiol derivatives exhibit thione-thiol tautomerism favoring the thione form in solution, the thiolate anion generated under basic conditions acts as a soft nucleophile, preferentially attacking alkyl halides to form the thioether (2 ) over the N-alkylated byproduct (3 ). This guide provides a robust, self-validating methodology using mild basic conditions to ensure high yield and regiochemical fidelity.

Scientific Foundation & Mechanistic Insight

Tautomeric Equilibrium & Reactivity

The substrate, 3-benzyloxy-6-mercapto-pyridazine, exists in a tautomeric equilibrium between the thiol (A ) and thione (B ) forms. In polar protic solvents, the thione form dominates due to better solvation and dipole stabilization. However, deprotonation yields a resonance-stabilized thiolate anion (C ), where the negative charge is delocalized between the sulfur and the ring nitrogens.

-

S-Alkylation (Desired): Sulfur is a "soft" nucleophile (high HOMO energy, large orbital radius). Reaction with "soft" electrophiles (alkyl halides) is orbitally controlled and typically faster.

-

N-Alkylation (Undesired): Nitrogen is a "hard" nucleophile. N-alkylation is often observed with hard electrophiles or under conditions that favor charge control (e.g., specific solvent effects or counter-ion pairing), but is generally less favorable for this scaffold using standard alkyl halides.

Impact of the Benzyloxy Group

The C3-benzyloxy substituent plays a dual role:

-

Electronic: It acts as an electron-donating group (EDG) via resonance, increasing the electron density of the pyridazine ring. This makes the thiolate more nucleophilic compared to electron-deficient analogs (e.g., 3-chloro-6-mercapto-pyridazine).

-

Steric: The bulky benzyl group provides remote steric shielding, slightly discouraging aggregation, but has minimal impact on the S- vs N- selectivity at the distal C6 position.

Reaction Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the bifurcation between S- and N-alkylation pathways.

Caption: Mechanistic pathway showing deprotonation of the tautomeric mixture leading to the common thiolate anion, which preferentially undergoes S-alkylation.

Strategic Considerations

Solvent Selection

-

DMF (N,N-Dimethylformamide): Recommended. High dielectric constant promotes solubility of the salt and dissociation of the ion pair, enhancing nucleophilicity.

-

Acetone: Alternative. Good for mild conditions with alkyl iodides. Easier workup but lower solubility for some substrates.

-

Ethanol: Avoid if possible. Protic solvents solvate the anion strongly (H-bonding), reducing nucleophilicity and potentially encouraging N-alkylation via hydrogen bond shielding of the sulfur.

Base Selection

-

Potassium Carbonate (K₂CO₃): Standard. Mild, heterogeneous base. Sufficient to deprotonate the thiol (pKa ~6-7) without degrading the benzyloxy group.

-

Sodium Hydride (NaH): Aggressive. Use only if K₂CO₃ fails. Requires anhydrous conditions.

-

Triethylamine (Et₃N): Organic.[1][2][3] Useful for homogeneous reactions but can form difficult-to-remove salts.

Experimental Protocol (Standard Operating Procedure)

Materials & Reagents

| Reagent | Equiv. | Role | Grade |

| 3-benzyloxy-6-mercapto-pyridazine | 1.0 | Substrate | >95% Purity |